molecular formula C8H6BrFO2 B180106 2-Bromo-6-fluoro-3-methoxybenzaldehyde CAS No. 154650-22-3

2-Bromo-6-fluoro-3-methoxybenzaldehyde

Cat. No.: B180106
CAS No.: 154650-22-3
M. Wt: 233.03 g/mol
InChI Key: KJXBFVPVUAXWKZ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-methoxybenzaldehyde is a benzaldehyde building block, bearing a bromide, a fluoride, and a methoxy at 2-, 6-, and 3-positions respectively . It finds widespread use as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives .


Synthesis Analysis

This compound is an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases . To construct benzosuberone cores, it reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction .


Molecular Structure Analysis

The molecular formula of this compound is C8H6BrFO2 . The InChI code is 1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3 .


Chemical Reactions Analysis

In the construction of benzosuberone cores, this compound reacts with (3-carboxypropyl)triphenylphosphonium bromide through a Wittig reaction . It is also used as an intermediate in the synthesis of benzylidene-1,3-thiazolidine-2,4-diones .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 233.03 g/mol . It is a solid at room temperature . The exact mass and monoisotopic mass are 231.95352 g/mol . It has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Synthesis and Chemistry

  • Telescoping Process in Synthesis : 2-Bromo-6-fluoro-3-methoxybenzaldehyde has been utilized in the telescoping process of synthesizing key intermediates for drug discoveries. This process improved the original synthetic route, increasing the total yield by 18% while maintaining purity, thus facilitating quicker supply to medicinal laboratories (Nishimura & Saitoh, 2016).

  • Synthesis of Methyl 4-Bromo-2-methoxybenzoate : This compound has been synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde, achieving an overall yield of about 47% and 99.8% purity. This synthesis highlights the compound's versatility in producing other chemical derivatives (Chen Bing-he, 2008).

  • Facile Synthesis Method : A simplified one-step synthesis method for 3-fluoro-4-methoxybenzaldehyde, related to this compound, has been developed. This method avoids the use of concentrated acids, reducing industrial production damage and costs (Wang Bao-jie, 2006).

Biological and Environmental Studies

  • Halogenated Compound Metabolism in Fungi : Studies on the white rot fungus Bjerkandera adusta show that it produces chlorinated and brominated methoxybenzaldehyde metabolites, including compounds related to this compound. These findings provide insight into halogenation mechanisms in fungi (Beck, Lauritsen, Patrick, & Cooks, 2000).

  • Bioconversion Potential of Fungus Bjerkandera Adusta : This fungus demonstrated the ability to produce mixed chloro-fluoro-methoxybenzaldehydes, indicating its potential in producing novel halogenated aromatic compounds (Lauritsen & Lunding, 1998).

  • Spectroscopic Studies for Stability Analysis : Spectroscopic studies (FT-IR, FT-Raman) and computational analyses (DFT) on related compounds like 5-bromo-2-methoxybenzaldehyde provide insights into molecular stability, charge delocalization patterns, and thermodynamic properties, which are relevant for understanding the behavior of this compound (Balachandran, Santhi, & Karpagam, 2013).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, an allergic skin reaction, serious eye damage, and respiratory irritation . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Properties

IUPAC Name

2-bromo-6-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)5(4-11)8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXBFVPVUAXWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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